molecular formula C26H26N2O4S B5090249 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide

Cat. No. B5090249
M. Wt: 462.6 g/mol
InChI Key: BBLFBIOFMMFAAT-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide, also known as BTA-EG6, is a small molecule that has gained attention in scientific research due to its unique properties and potential applications. BTA-EG6 is a fluorescent probe that has been used for imaging applications in biological systems, and has also been studied for its potential as a therapeutic agent. In

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been used in a variety of scientific research applications due to its fluorescent properties. One of the most common applications of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is in imaging biological systems, such as cells and tissues. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been used to image mitochondria in living cells, as well as to detect the presence of amyloid fibrils in Alzheimer's disease. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been studied for its potential as a therapeutic agent, particularly in cancer research. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been shown to selectively target cancer cells and induce cell death, making it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. In imaging applications, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide binds to specific structures such as mitochondria or amyloid fibrils, allowing them to be visualized under fluorescent microscopy. In cancer research, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been shown to selectively bind to cancer cells and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been shown to have minimal toxicity in vitro, making it a safe compound for use in biological systems. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been shown to have low levels of non-specific binding, meaning that it binds to specific targets with high affinity and does not interfere with other cellular processes. However, further studies are needed to fully understand the biochemical and physiological effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is its fluorescent properties, which make it a valuable tool for imaging biological systems. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been shown to have low toxicity and minimal non-specific binding, making it a safe and reliable compound for use in lab experiments. However, one limitation of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is its relatively high cost compared to other fluorescent probes. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide.

Future Directions

There are several potential future directions for research on N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide. One area of interest is in cancer research, where N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has shown promise as a therapeutic agent. Further studies are needed to fully understand the mechanism of action and potential side effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide in cancer cells. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide could be further optimized for use in imaging applications, such as by developing new derivatives with improved fluorescent properties. Finally, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide could be studied in combination with other compounds to explore potential synergistic effects in biological systems.
Conclusion
In conclusion, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a small molecule with unique properties that make it a valuable tool for scientific research. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been used in imaging applications and has shown promise as a therapeutic agent in cancer research. While further studies are needed to fully understand the mechanism of action and potential side effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide, it is clear that this compound has significant potential for future applications in biological systems.

Synthesis Methods

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with 3,4,5-triethoxybenzoyl chloride, followed by the addition of ethylene glycol to form the final product. The synthesis method has been optimized to produce high yields of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide, and the purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-4-30-21-15-18(16-22(31-5-2)24(21)32-6-3)25(29)27-19-11-9-10-17(14-19)26-28-20-12-7-8-13-23(20)33-26/h7-16H,4-6H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLFBIOFMMFAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide

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